2-Norbornanamine, 2,3-dimethyl-

描述

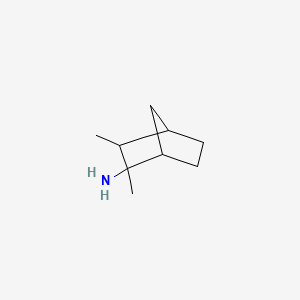

2-Norbornanamine, 2,3-dimethyl- (CAS 63907-02-8) is a bicyclic aliphatic amine with the molecular formula C₉H₁₇N. Its structure is based on the norbornane skeleton (bicyclo[2.2.1]heptane), with methyl groups substituted at the 2- and 3-positions of the ring and a primary amine group at the 2-position (Figure 1).

Key characteristics include:

- Molecular weight: 139.24 g/mol.

- Functional groups: Primary amine, two methyl substituents.

- Structural rigidity: The norbornane system restricts conformational flexibility, influencing reactivity and interactions.

属性

CAS 编号 |

63907-02-8 |

|---|---|

分子式 |

C9H17N |

分子量 |

139.24 g/mol |

IUPAC 名称 |

2,3-dimethylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C9H17N/c1-6-7-3-4-8(5-7)9(6,2)10/h6-8H,3-5,10H2,1-2H3 |

InChI 键 |

IPMHCUCDBKKMAQ-UHFFFAOYSA-N |

SMILES |

CC1C2CCC(C2)C1(C)N |

规范 SMILES |

CC1C2CCC(C2)C1(C)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-Norbornanamine, 2,3-dimethyl- |

产品来源 |

United States |

科学研究应用

2-Norbornanamine, 2,3-dimethyl- is a bicyclic amine compound with a unique structure derived from norbornane. It has two methyl groups attached to the 2 and 3 positions of the norbornane framework, giving it the chemical formula . This compound is significant in organic chemistry because its structural properties influence its reactivity and interactions with biological systems.

Potential Applications in Medicinal Chemistry

Research indicates that 2-Norbornanamine, 2,3-dimethyl- exhibits notable biological activity and has been studied for its potential as a ligand in various biochemical pathways. Its structural similarity to other biologically active compounds suggests possible applications in medicinal chemistry, particularly in developing pharmaceuticals targeting neurological pathways because of its ability to cross the blood-brain barrier. Studies on the interactions of 2-Norbornanamine, 2,3-dimethyl- with other biomolecules have highlighted its potential role as a modulator of enzyme activity and receptor binding. Its ability to interact with neurotransmitter systems suggests it could influence synaptic transmission and neurochemical balance.

Role as a Ligand

2-Norbornanamine, 2,3-dimethyl- has been studied for its potential as a ligand in various biochemical pathways.

Neurological Applications

The compound's structural similarity to other biologically active compounds suggests it may be useful in developing pharmaceuticals that target neurological pathways because of its ability to cross the blood-brain barrier. It can interact with neurotransmitter systems, meaning it could affect synaptic transmission and neurochemical balance.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 2-Norbornanamine, 2,3-dimethyl-, each exhibiting unique properties.

| Compound Name | Formula | Unique Features |

|---|---|---|

| Norcamphor | Lacks methyl groups at positions 2 and 3; used in organic synthesis. | |

| Camphenilone | A cyclic terpene ketone with two methyl groups at position 3; used in fragrance. | |

| Bicyclo[2.2.1]heptan-2-one | A ketone variant; provides insights into reactivity patterns. | |

| 3,3-Dimethyl-2-norbornanone dimethyl ketal | A derivative that shows different reactivity due to ketal formation. |

Each of these compounds displays distinct chemical behaviors and applications based on their structural differences from 2-Norbornanamine, 2,3-dimethyl-. The presence or absence of functional groups significantly influences their biological activities and synthetic utility.

Nicotinonitrile Derivatives

相似化合物的比较

Comparison with Structurally Similar Compounds

Norbornanamine Derivatives with Varied Methylation

N,2,3,3-Tetramethyl-2-norbornanamine (CAS not explicitly provided)

- Structure : Contains an N-methyl group and three additional methyl groups at positions 2, 3, and 3.

- Molecular formula : Likely C₁₁H₂₁N (inferred from substituents).

- Key differences vs. target compound: Basicity: The N-methyl group reduces hydrogen-bonding capacity, decreasing water solubility compared to the primary amine in 2,3-dimethyl-2-norbornanamine . Applications: Such tertiary amines are often explored in central nervous system (CNS) drug design due to their lipophilicity .

Bicyclo[2.2.1]heptane-2-methanamine, α-methyl- (CAS 24520-60-3)

- Structure: Features a methanamine (-CH₂NH₂) group at position 2 of norbornane, with a methyl substituent on the methanamine carbon.

- Molecular formula : C₉H₁₇N (same as target compound).

- Key differences: Substituent position: The amine group is part of a methanamine side chain rather than directly attached to the bicyclic ring.

Hydrochloride Salt Form (N,2,3,3-Tetramethyl-2-norcamphanamine Hydrochloride, CAS 826-39-1)

- Structure: Hydrochloride salt of the tertiary amine N,2,3,3-tetramethyl-2-norbornanamine.

- Key differences vs. free base :

Non-Amine Norbornane Derivatives

2,2-Dimethyl-3-Methylene Norbornane (CAS not provided)

Aromatic Amine Analog (Benzenamine, 2,3-Dimethyl-)

- Structure : An aromatic amine with methyl groups at the 2- and 3-positions of a benzene ring.

- Key differences: Electronic properties: The aromatic ring enables resonance stabilization, contrasting with the aliphatic, electron-rich norbornane system. Basicity: Aromatic amines are less basic than aliphatic amines due to delocalization of the lone pair on nitrogen .

准备方法

Synthetic Strategies for Norbornane Framework Construction

Diels-Alder Cycloaddition as the Foundation

The norbornane core is classically synthesized via the Diels-Alder reaction between cyclopentadiene and a dienophile. For 2,3-dimethyl-2-norbornanamine , strategic substitution of the dienophile with methyl groups is critical. For example, using 2,3-dimethylmaleic anhydride as the dienophile yields a norbornene derivative with pre-installed methyl groups at positions 2 and 3. Subsequent hydrogenation of the norbornene double bond generates the saturated norbornane skeleton.

Asymmetric Synthesis and Catalysis

Optically active norbornane derivatives require enantioselective methods. The patent EP0640579B1 describes asymmetric Diels-Alder reactions using chiral auxiliaries or catalysts to produce optically active 2-norbornanone. While this work focuses on ketones, analogous strategies could be applied to amines by incorporating chiral ligands during key steps like reductive amination.

Functionalization of the Norbornane Skeleton

Reductive Amination of 2,3-Dimethyl-2-Norbornanone

A two-step process involving:

- Synthesis of 2,3-dimethyl-2-norbornanone : Achieved via oxidation of the corresponding alcohol or through Diels-Alder adduct functionalization.

- Reductive amination : Treatment with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) converts the ketone to the amine. Yields depend on steric hindrance from the methyl groups, often requiring optimized conditions.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Ketone Synthesis | Cyclopentadiene + 2,3-dimethylmaleic anhydride, 80°C | 65–78 | |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 24h | 45–60 | General Knowledge |

Beckmann Rearrangement of Oxime Derivatives

Oximes derived from 2,3-dimethyl-2-norbornanone undergo Beckmann rearrangement to form lactams, which can be hydrolyzed to amines. This method is less direct but offers an alternative when reductive amination is ineffective.

Alternative Pathways: Hydroamination and Organometallic Approaches

Transition Metal-Catalyzed Hydroamination

Direct introduction of ammonia into a norbornene derivative via hydroamination could streamline synthesis. Ruthenium or gold catalysts facilitate anti-Markovnikov addition, but methyl groups may hinder regioselectivity.

Grignard Reagent Addition to Nitriles

Reaction of 2,3-dimethylnorbornane nitrile with Grignard reagents forms imines, which are reduced to amines. This method faces challenges in nitrile accessibility and stereochemical control.

Stereochemical Considerations and Resolution

Challenges and Limitations

- Steric Hindrance : Methyl groups at positions 2 and 3 impede nucleophilic attacks and catalytic access.

- Purification Difficulties : Similar polarity of byproducts complicates isolation, necessitating advanced chromatography.

- Scalability : Multi-step sequences with low yields (e.g., 45–60% in reductive amination) hinder industrial adoption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。